molecular formula C54H30 B13386051 Hexakis(phenylethynyl)benzene CAS No. 110846-75-8

Hexakis(phenylethynyl)benzene

Cat. No.: B13386051
CAS No.: 110846-75-8
M. Wt: 678.8 g/mol
InChI Key: SDGNTWFWHWDWNC-UHFFFAOYSA-N
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Description

Hexakis(phenylethynyl)benzene is a complex organic compound characterized by a benzene core with six phenylethynyl groups attached to it. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexakis(phenylethynyl)benzene can be synthesized through a series of reactions involving the Sonogashira coupling reaction. The process typically starts with the iodination of hexaphenylbenzene, followed by the Sonogashira cross-coupling reaction with phenylacetylene under nitrogen atmosphere using standard Schlenk techniques and freshly distilled solvents .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up the production. The use of palladium catalysts and copper iodide in the Sonogashira coupling reaction is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Hexakis(phenylethynyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The phenylethynyl groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the triple bonds in the phenylethynyl groups.

    Substitution: The phenylethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Strong nucleophiles like sodium amide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenylacetic acid derivatives, while reduction can yield phenylethylene derivatives.

Scientific Research Applications

Hexakis(phenylethynyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexakis(phenylethynyl)benzene is primarily related to its structural properties. The phenylethynyl groups provide rigidity and stability to the molecule, allowing it to interact with other molecules in a specific manner. The molecular targets and pathways involved depend on the specific application, such as its use in molecular propellers where it exhibits chiroptical properties through the complexation-induced intramolecular transmission of local point chirality .

Comparison with Similar Compounds

Hexakis(phenylethynyl)benzene can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of phenylethynyl groups, which impart specific electronic and optical properties, making it a valuable compound in various fields of research.

Properties

CAS No.

110846-75-8

Molecular Formula

C54H30

Molecular Weight

678.8 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(2-phenylethynyl)benzene

InChI

InChI=1S/C54H30/c1-7-19-43(20-8-1)31-37-49-50(38-32-44-21-9-2-10-22-44)52(40-34-46-25-13-4-14-26-46)54(42-36-48-29-17-6-18-30-48)53(41-35-47-27-15-5-16-28-47)51(49)39-33-45-23-11-3-12-24-45/h1-30H

InChI Key

SDGNTWFWHWDWNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6)C#CC7=CC=CC=C7

Origin of Product

United States

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